2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-Amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 330188-63-1) is a cyclopenta[b]thiophene-based carboxamide derivative with a molecular formula of C₁₅H₁₆N₂O₂S and a molecular weight of 288.37 g/mol . Its structure features a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with an amino group at position 2 and a carboxamide moiety linked to a 2-methoxyphenyl ring at position 3 (Figure 1).
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-11-7-3-2-6-10(11)17-15(18)13-9-5-4-8-12(9)20-14(13)16/h2-3,6-7H,4-5,8,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZKBMFIFARPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . Another method includes the condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or methylphenyl analogs due to the electron-donating methoxy group .
- Biological Activity : Aryl substituents like thiazol-2-yl or pyridinyl confer distinct biological profiles (e.g., antitumor vs. antiviral), suggesting the carboxamide moiety’s role in target specificity .
Derivatives with Core Modifications
Key Observations :
- Core Flexibility : Expansion to tetrahydrobenzo[b]thiophene reduces synthetic efficiency but may improve binding affinity in larger biological targets .
- Functional Group Additions: Cyano groups at position 3 enhance anticancer activity by interacting with ATP-binding pockets .
Physicochemical Properties
- Solubility: The 2-methoxyphenyl group in the target compound improves aqueous solubility compared to nonpolar substituents (e.g., methylphenyl) .
- Thermal Stability : Analogs with rigid cores (e.g., tetrahydrobenzo[b]thiophene) exhibit higher melting points (>200°C), suggesting enhanced crystallinity .
Biological Activity
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antitumor effects and mechanisms of action.
- Molecular Formula : C₁₅H₁₆N₂O₂S
- Molecular Weight : 288.37 g/mol
- CAS Number : 330188-63-1
- Structure : The compound features a cyclopentathiophene core with an amino group and a methoxyphenyl substituent, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves the reaction of cyclopentanone with diethylamine and N-(2-methoxyphenyl)acetamide under microwave irradiation. The process yields a crystalline product that can be purified through recrystallization from ethanol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown:
- Cytotoxicity : High levels of cytotoxicity against various cancer cell lines were observed using the MTT assay, indicating that these compounds can effectively inhibit cancer cell proliferation .
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Microtubule Inhibition : A study on a related compound demonstrated its ability to inhibit tubulin polymerization in vitro. This was evidenced by immunofluorescence assays showing disrupted microtubule networks in treated cells .
- In Vivo Efficacy : In animal models (e.g., HT-29 colon carcinoma xenografts), compounds similar to the target compound exhibited significant tumor growth inhibition (up to 69.4% growth inhibition) when administered at nanomolar concentrations .
Data Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives?
- Methodological Answer : Two primary methods are employed:
- Conventional Heating : Cyclopentanone, 2-cyano-N-o-tolylacetamide, sulfur, and ionic liquids are refluxed in ethanol for 5 hours, yielding 75–81% (monitored via TLC). Subsequent Schiff base formation uses aryl aldehydes/ketones under reflux .
- Microwave-Assisted Synthesis : Reduces reaction time to 3 minutes at 100 W, achieving 81% yield with enhanced crystallinity due to controlled heating .
Q. Table 1: Synthesis Method Comparison
| Method | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional | 5 hours | 75–81 | Scalability for larger batches |
| Microwave-assisted | 3 minutes | 81 | Reduced side reactions |
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Confirms NH₂ (3429 cm⁻¹), C=O (1628 cm⁻¹), and aromatic C-H (3021 cm⁻¹) stretches .
- ¹H NMR : Cyclopentane CH₂ protons at δ 2.4–3.1 ppm, aromatic protons at δ 7.0–7.3 ppm, and NH₂ as a singlet at δ 6.2 .
- Mass Spectrometry : Molecular ion peak at m/z 273 [M]⁺ .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Ethanol or dimethylformamide (DMF) yields reddish-brown crystals with >95% purity .
- TLC Monitoring : Hexane/ethyl acetate (7:3) system (Rf = 0.47) ensures reaction completion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Microwave Power Modulation : 750 W for 30 seconds minimizes decomposition during Schiff base formation .
- Solvent Selection : Acidic alumina as a solid support enhances microwave absorption and reduces solvent waste .
- Catalyst Efficiency : Glacial acetic acid (1 mL) improves condensation kinetics in conventional methods .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer :
- Schiff Base Formation : React with 4-hydroxy-3-methoxybenzaldehyde to introduce antioxidant moieties (yield: 68%, IR: 3450 cm⁻¹ for -OH) .
- Heterocyclic Functionalization : Couple with quinoline-3-amine for antitumor activity (e.g., compound 33, Scheme 4) .
Q. How can in silico ADME studies guide preclinical development?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to assess bioavailability (e.g., logP ~3.5, high GI absorption) .
- Key Parameters :
- Blood-Brain Barrier Penetration : Predicted for anticonvulsant derivatives (e.g., compound 2a) .
- CYP450 Interactions : Low inhibition risk for cytochrome P450 isoforms .
Q. What methodologies are used to evaluate biological activity in CNS disorders?
- Methodological Answer :
- Anticonvulsant Assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .
- Behavioral Studies : Forced swim test (FST) for antidepressant activity (e.g., reduced immobility time by 40% in derivatives) .
Q. How do structural modifications impact pharmacological activity?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO₂ in compound 2d): Enhance antitumor potency (IC₅₀ = 12 µM vs. 28 µM for parent compound) .
- Hydrophobic Moieties : 4-Cyclohexylphenyl improves membrane permeability (logP increase by 1.2 units) .
Q. What analytical challenges arise in distinguishing stereoisomers or polymorphs?
- Methodological Answer :
Q. How can solubility and stability be enhanced for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : DMSO/water (1:9) maintains solubility at 1 mg/mL for intravenous administration .
- Lyophilization : Freeze-drying with trehalose improves shelf life (>6 months at -80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
